1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride
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Overview
Description
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H8N2O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of ethyl cyanoacetate with guanidine. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as ammonia (NH3) or alkyl halides in polar aprotic solvents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield pyrimidine-4,6-dicarboxylic acid.
Reduction: Reduction reactions can produce 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand nucleotide metabolism and DNA synthesis.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride is structurally similar to other pyrimidine derivatives, such as cytosine, thymine, and uracil. its unique chemical properties and reactivity set it apart from these compounds. For instance, its ability to undergo specific substitution reactions makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Cytosine: A pyrimidine nucleobase found in DNA and RNA.
Thymine: Another pyrimidine nucleobase present in DNA.
Uracil: A pyrimidine nucleobase found in RNA.
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Biological Activity
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride (THPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C5H8N2O2·HCl
- SMILES Notation : C1CN=CNC1C(=O)O
- Molecular Weight : Approximately 132.59 g/mol
The compound features a tetrahydropyrimidine ring that contributes to its biological interactions, particularly in modulating neurotransmitter systems and exhibiting antimicrobial properties.
1. Neuropharmacological Effects
Recent studies have indicated that THPCA and its derivatives can interact with the GABA transporter system. A notable derivative, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid, was identified as a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), with an IC50 value indicating significant inhibition at low concentrations . This suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted.
2. Antimicrobial Activity
THPCA has shown promising antimicrobial effects against various bacterial strains. In vitro studies demonstrated that compounds derived from THPCA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
THPCA | E. coli | 0.5 mg/mL |
THPCA | S. aureus | 0.25 mg/mL |
THPCA | P. aeruginosa | 0.3 mg/mL |
These findings indicate that THPCA could be a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of THPCA derivatives. In animal models of inflammation, these compounds demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .
The mechanisms through which THPCA exerts its biological effects are multifaceted:
- GABA Transport Modulation : By inhibiting the GABA transporter, THPCA enhances GABAergic transmission, which can be beneficial in conditions like epilepsy and anxiety disorders.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Pathways : THPCA appears to modulate the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of THPCA resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups. The neuroprotective effects were attributed to enhanced GABA signaling and reduced oxidative stress markers .
Case Study 2: Efficacy Against Resistant Bacteria
A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) was treated with THPCA derivatives, showing a marked decrease in bacterial load in vitro compared to standard antibiotics like ciprofloxacin . This underscores the potential role of THPCA in addressing antibiotic resistance.
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c8-5(9)4-1-2-6-3-7-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDKBBMCBFHNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CNC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-71-2 |
Source
|
Record name | 1,4,5,6-tetrahydropyrimidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.